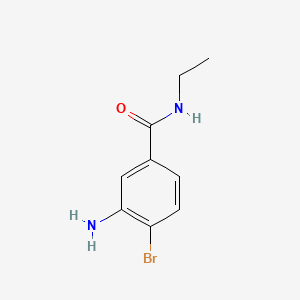

3-amino-4-bromo-N-ethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-bromo-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASKPFHQKXHZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Amino 4 Bromo N Ethylbenzamide

Precursor Identification and Advanced Retrosynthetic Disconnections for 3-amino-4-bromo-N-ethylbenzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be considered.

A primary disconnection strategy involves cleaving the amide bond, which suggests a reaction between a 3-amino-4-bromobenzoic acid derivative and ethylamine. This approach is attractive due to the commercial availability of related precursors. Another key disconnection is at the C-N bond of the amino group, suggesting the introduction of the amino functionality at a late stage of the synthesis. researchgate.net Finally, disconnection of the C-Br bond points towards a late-stage bromination of a 3-amino-N-ethylbenzamide precursor. The directing effects of the substituents on the aromatic ring are a critical consideration in this approach. quora.comquora.com

A plausible retrosynthetic pathway could start from 4-bromobenzoic acid. Nitration at the 3-position, followed by amidation with ethylamine, and subsequent reduction of the nitro group would yield the target molecule. This approach strategically installs the substituents in a controlled manner.

Regioselective Halogenation Strategies for Benzamides Leading to this compound Precursors

The introduction of a bromine atom at a specific position on the benzamide (B126) ring is a crucial step in the synthesis of this compound. The regioselectivity of electrophilic aromatic bromination is heavily influenced by the directing effects of the existing substituents.

In a potential synthetic route starting from a 3-aminobenzamide (B1265367) derivative, the amino group, being an ortho-, para-director, would direct bromination to the 4- and 6-positions. To achieve the desired 4-bromo isomer, careful control of reaction conditions is necessary. One common method for regioselective bromination is the use of N-bromosuccinimide (NBS) in a suitable solvent. mdpi.com For instance, the bromination of certain aromatic compounds with NBS in acetonitrile (B52724) has been shown to be highly regioselective. mdpi.com

Alternatively, starting with a precursor where the positions are appropriately blocked or directed can ensure the desired regiochemistry. For example, starting with 4-bromo-3-nitrobenzoic acid allows for the bromine to be in the correct position from the outset. google.com The synthesis of this precursor can be achieved through the nitration of 4-bromobenzoic acid. quora.comquora.com Flavin-dependent halogenase enzymes also offer a biocatalytic approach for the regioselective halogenation of aromatic compounds, providing a greener alternative to traditional chemical methods. rsc.org

Stereoselective Amidation Approaches for Constructing the N-ethylbenzamide Moiety in this compound

The formation of the amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. For the synthesis of this compound, this involves the coupling of a 3-amino-4-bromobenzoic acid derivative with ethylamine.

To facilitate this reaction, the carboxylic acid is typically activated. Common methods include conversion to an acyl chloride or the use of coupling agents. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a classic method for amide bond formation. mdpi.com However, the use of coupling agents is often preferred due to milder reaction conditions and broader functional group tolerance. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base like triethylamine (B128534) can effectively promote the amidation. Another efficient method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent. researchgate.net

While stereoselectivity is not a factor in the formation of the N-ethylbenzamide moiety itself, the choice of amidation method can be critical to avoid side reactions with other functional groups present in the molecule, such as the amino group.

Amination Reactions for the Introduction of the C3-Amino Group in this compound

The introduction of the amino group at the C3 position can be achieved through various amination strategies.

Transition Metal-Catalyzed Amination of Brominated Aromatics (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nlorganic-chemistry.orgresearchgate.net This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgrug.nlorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a 3,4-dibromo-N-ethylbenzamide precursor with an ammonia (B1221849) equivalent. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and functional groups. wikipedia.org The choice of ligand, such as bidentate phosphine (B1218219) ligands like BINAP or DPPF, is crucial for achieving high yields and reaction rates. wikipedia.org

Reductive Amination Routes to this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. acsgcipr.orgmasterorganicchemistry.com In the context of synthesizing this compound, a common strategy involves the reduction of a nitro group. A precursor such as 4-bromo-3-nitro-N-ethylbenzamide can be reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. wikipedia.orglkouniv.ac.in Other reagents such as tin(II) chloride (SnCl2) in acidic media, or iron powder in the presence of an acid, are also effective. wikipedia.orglkouniv.ac.in The selective reduction of a nitro group in the presence of other reducible functional groups, such as the amide and the bromo substituent, is a key consideration. researchgate.netniscpr.res.innowgonggirlscollege.co.in For instance, reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can selectively reduce aromatic nitro groups. researchgate.net

Protecting Group Chemistry in Multi-functional this compound Synthesis

In the synthesis of a molecule with multiple reactive functional groups like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. organic-chemistry.orglibretexts.org

The amino group is nucleophilic and can interfere with reactions at other sites of the molecule. A common strategy is to protect the amino group as a carbamate, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This Boc group is stable under many reaction conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA). This orthogonal protecting group strategy allows for selective reactions to be performed on other parts of the molecule. organic-chemistry.org For instance, the amidation of the carboxylic acid could be performed after protecting the amino group, followed by deprotection to yield the final product.

The careful selection of protecting groups and their cleavage conditions is crucial to ensure high yields and the successful synthesis of the target molecule. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for reducing environmental impact and enhancing process safety and efficiency. mdpi.com This involves a strategic selection of solvents, reaction conditions, and synthetic pathways to minimize waste and energy consumption.

A key aspect of green synthesis is the use of environmentally benign solvents. For instance, 2-methyl tetrahydrofuran (B95107) (2-MeTHF) is promoted as a green alternative to traditional solvents like tetrahydrofuran (THF) for reactions such as the synthesis of 2-amino-N-(2-substituted-ethyl)benzamide from isatoic anhydride. researchgate.net The use of safer solvents or even solvent-free conditions, such as mechanochemical grinding, significantly reduces the generation of volatile organic compounds and simplifies product purification. mdpi.comencyclopedia.pub

Energy efficiency is another cornerstone of sustainable synthesis. Microwave-assisted organic synthesis (MWI) has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes compared to conventional heating methods. encyclopedia.pubnih.gov For example, the cyclization-oxidation reaction to form certain 1,3,4-oxadiazoles required 12 hours under reflux but was completed in just 25 minutes using microwave irradiation. encyclopedia.pub This rapid heating can be pivotal in multi-step syntheses relevant to the target compound.

Furthermore, developing novel synthetic methods that conserve reagents is a green objective. A method for preparing bromo-substituted 7-amino phthalide (B148349) via a bromonium ion intermediate under acidic conditions demonstrates an environmentally friendly process that conserves the halide equivalent. chemrxiv.org Such principles of atom economy are vital for sustainable chemical production.

Table 1: Comparison of Green vs. Traditional Synthetic Approaches

| Parameter | Traditional Method | Green Alternative | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF), Water, or Solvent-free | Reduced toxicity, improved safety, less environmental pollution. researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave Irradiation (MWI) | Significant reduction in reaction time and energy consumption. encyclopedia.pubnih.gov |

| Reaction Type | Stoichiometric Reagents | Catalytic Processes | Higher efficiency, reduced waste, and potential for catalyst recycling. mdpi.com |

Catalytic Protocols in the Synthesis of this compound

Catalytic methods are indispensable in modern organic synthesis for their ability to provide efficient and selective pathways to complex molecules. The synthesis of this compound involves several transformations where catalysis plays a critical role.

The formation of the central amide bond is frequently achieved using coupling reagents that act catalytically or are used in conjunction with catalysts. Reagents such as Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, and the addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. More modern peptide coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offer mild conditions and high yields for the direct reaction between a carboxylic acid and an amine.

Metal-catalyzed reactions are also fundamental. A common route to aromatic amines involves the reduction of a nitro group. This is often accomplished with high efficiency using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Furthermore, palladium and copper catalysts are instrumental in cross-coupling reactions that can be used to construct the carbon skeleton or introduce functional groups. organic-chemistry.org For example, a palladium-catalyzed reaction can be used to couple a bromo-substituted benzoic acid derivative with a boronic acid (a Suzuki-type reaction) to build molecular complexity. google.com

Catalysis is also employed in the introduction of the bromine atom. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst like concentrated sulfuric acid is an effective method for the bromination of activated aromatic rings. google.com

Table 2: Overview of Catalytic Reactions in Benzamide Synthesis

| Reaction Type | Catalyst/Reagent System | Purpose | Reference |

|---|---|---|---|

| Amide Coupling | DCC / cat. DMAP | Formation of the N-ethylamide bond from a carboxylic acid. | |

| Amide Coupling | TBTU / Triethylamine | Mild and efficient formation of the amide bond. | |

| Nitro Group Reduction | H₂, Pd/C | Synthesis of the 3-amino group from a 3-nitro precursor. | |

| Bromination | NBS / H₂SO₄ | Introduction of the bromine atom onto the aromatic ring. | google.com |

| Cross-Coupling | Palladium Catalyst | Formation of C-C bonds to modify the benzamide core. | google.com |

One-Pot and Multi-Component Reactions for Expedited this compound Synthesis

A one-pot synthesis of amides can be achieved by activating a carboxylic acid with a reagent like thionyl chloride (SOCl₂) and then adding the amine directly to the reaction mixture without isolating the reactive acyl chloride intermediate. researchgate.net This approach avoids time-consuming purification steps and minimizes the handling of sensitive intermediates.

While a specific MCR for this compound is not prominently documented, established MCRs could be adapted for its synthesis or the synthesis of its analogs. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that are exceptionally powerful for creating diverse libraries of amide-containing molecules. wikipedia.org For instance, the Ugi four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-amino carboxamide in a single step. wikipedia.org

Other MCRs, such as the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, demonstrate the power of combining an aldehyde, an amine, and a phosphite (B83602) in a one-pot procedure under solvent-free conditions. nih.gov Similarly, the Strecker reaction can produce α-amino nitriles from a carbonyl compound, an amine, and a cyanide source in one pot, often in water and without a catalyst. rsc.org These strategies highlight the potential for developing a highly expedited synthesis for this compound by combining the key building blocks in a single, efficient operation.

Table 3: Conceptual Comparison of Stepwise vs. One-Pot Synthesis

| Parameter | Conventional Stepwise Synthesis | One-Pot / MCR Approach |

|---|---|---|

| Number of Operations | Multiple (reaction, workup, purification for each step) | Single reaction, workup, and purification. |

| Solvent/Reagent Use | Higher, due to multiple steps and purifications. | Lower, leading to less chemical waste. researchgate.net |

| Time Efficiency | Lower, due to extended time for multiple reactions and isolations. | Higher, as multiple bonds are formed in one sequence. wikipedia.org |

| Overall Yield | Often lower due to material loss at each isolation step. | Potentially higher by avoiding intermediate purification. |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Bromo N Ethylbenzamide

Reactions at the Aryl Bromine Center of 3-amino-4-bromo-N-ethylbenzamide

The bromine atom attached to the aromatic ring of this compound serves as a key functional group for a variety of chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The electron-donating amino group and the electron-withdrawing N-ethylcarboxamide group on the benzene (B151609) ring can influence the reactivity of the aryl bromide in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The aryl bromine center in this compound makes it a suitable substrate for several such transformations.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. frontierspecialtychemicals.com In the context of this compound, this reaction would involve its coupling with various organoboron reagents, such as boronic acids or their esters, to introduce new aryl, heteroaryl, or alkyl substituents at the 4-position of the benzamide (B126) core. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can be crucial for achieving high yields and functional group tolerance. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Organoboron Reagent | Palladium Catalyst | Ligand | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 3-amino-4-phenyl-N-ethylbenzamide |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 3-amino-4-(thiophen-2-yl)-N-ethylbenzamide |

| 3 | Methylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 3-amino-4-methyl-N-ethylbenzamide |

This table is illustrative and represents potential reaction conditions and products based on established Suzuki-Miyaura coupling principles.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, a Sonogashira coupling would introduce an alkynyl group at the 4-position. This is a valuable transformation for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active molecules. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Table 2: Hypothetical Sonogashira Coupling Reactions of this compound

| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-amino-N-ethyl-4-(phenylethynyl)benzamide |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | 3-amino-N-ethyl-4-((trimethylsilyl)ethynyl)benzamide |

| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Diethylamine | 3-amino-N-ethyl-4-(3-hydroxyprop-1-yn-1-yl)benzamide |

This table is illustrative and represents potential reaction conditions and products based on established Sonogashira coupling principles.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the vinylation of aryl halides. In the case of this compound, a Heck reaction would lead to the formation of a new carbon-carbon bond at the 4-position, introducing a substituted vinyl group. The regioselectivity and stereoselectivity of the Heck reaction are often high, typically favoring the formation of the trans isomer. organic-chemistry.org The reaction can be performed intermolecularly or intramolecularly, the latter being particularly useful for the synthesis of cyclic compounds. libretexts.org

Table 3: Hypothetical Heck Reactions of this compound

| Entry | Alkene | Palladium Catalyst | Ligand | Base | Product |

| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | (E)-3-amino-N-ethyl-4-styrylbenzamide |

| 2 | Methyl acrylate | Pd(OAc)₂ | - | NaOAc | (E)-methyl 3-(2-amino-4-(N-ethylcarbamoyl)phenyl)acrylate |

| 3 | 1-Octene | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | (E)-3-amino-N-ethyl-4-(oct-1-en-1-yl)benzamide |

This table is illustrative and represents potential reaction conditions and products based on established Heck reaction principles.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, a Negishi coupling with an organozinc reagent would provide a versatile method for introducing a wide range of alkyl, aryl, or vinyl substituents at the 4-position. Recent advancements have led to the development of highly active catalyst systems that can operate under mild conditions. organic-chemistry.orgbeilstein-journals.org

Table 4: Hypothetical Negishi Coupling Reactions of this compound

| Entry | Organozinc Reagent | Palladium/Nickel Catalyst | Ligand | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | 3-amino-4-phenyl-N-ethylbenzamide |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | dppf | 3-amino-4-ethyl-N-ethylbenzamide |

| 3 | Vinylzinc chloride | Ni(acac)₂ | PPh₃ | 3-amino-N-ethyl-4-vinylbenzamide |

This table is illustrative and represents potential reaction conditions and products based on established Negishi coupling principles.

Copper-catalyzed cross-coupling reactions offer a cost-effective and often milder alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds.

The Ullmann reaction , one of the earliest examples of a transition-metal-catalyzed coupling reaction, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org While classic Ullmann conditions often require harsh temperatures, modern variations have been developed that proceed under milder conditions. organic-chemistry.orgnih.gov An Ullmann-type reaction involving this compound could be envisioned for the synthesis of symmetrical biaryls or for coupling with other nucleophiles.

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboronic acid and an amine, alcohol, or thiol. organic-chemistry.orgalfa-chemistry.com This reaction is attractive due to its mild conditions, often running at room temperature and open to the air. organic-chemistry.orgalfa-chemistry.comrsc.org While the primary application of Chan-Lam coupling is for C-N, C-O, and C-S bond formation, its principles can be extended to related transformations. In the context of this compound, while the bromine is the primary reactive site for many cross-couplings, the amino group could potentially participate in a Chan-Lam type reaction with a suitable boronic acid, although this is outside the scope of reactions at the aryl bromine center. However, copper catalysis is also relevant for coupling aryl halides with various nucleophiles. For instance, copper-catalyzed N-arylation of amines with aryl bromides is a well-established process. mdpi.commdpi.comchimia.ch

Table 5: Hypothetical Copper-Catalyzed Coupling Reactions of this compound

| Entry | Coupling Partner | Copper Catalyst | Ligand | Base | Reaction Type | Product |

| 1 | Aniline (B41778) | CuI | L-proline | K₂CO₃ | N-Arylation | 3-amino-N-ethyl-4-(phenylamino)benzamide |

| 2 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | O-Arylation | 3-amino-N-ethyl-4-phenoxybenzamide |

| 3 | Thiophenol | CuI | N,N-dimethylglycine | K₃PO₄ | S-Arylation | 3-amino-N-ethyl-4-(phenylthio)benzamide |

This table is illustrative and represents potential reaction conditions and products based on established copper-catalyzed coupling principles.

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying the aromatic core of this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the bromide ion. pressbooks.publibretexts.org The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. pressbooks.publibretexts.org

In the case of this compound, the amino group is an activating group, which would typically disfavor SNAr. However, the reactivity can be modulated by the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of certain poly(ADP-ribose) polymerase (PARP) inhibitors, related aminobenzamide structures undergo substitution reactions. nih.gov The reaction of aryl halides with various nucleophiles such as amines, alcohols, and thiols can lead to a diverse array of substituted products. ub.eduacs.org

| Nucleophile | Product Type | Potential Application |

| Amines | Diamino derivatives | Synthesis of heterocyclic compounds, ligands |

| Alcohols/Alkoxides | Alkoxy derivatives | Modification of electronic properties, pharmaceutical intermediates |

| Thiols/Thiolates | Thioether derivatives | Synthesis of sulfur-containing compounds |

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a powerful technique for converting the carbon-bromine bond of this compound into a more reactive carbon-metal bond, thereby generating an organometallic intermediate. This transformation is typically achieved at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.eduprinceton.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.edu

The success of this method relies on the chemoselectivity of the exchange reaction, avoiding unwanted side reactions with the other functional groups present in the molecule, namely the primary amine and the amide. tcnj.edu Low temperatures are critical to prevent the organolithium reagent from acting as a base and deprotonating the amine or attacking the amide carbonyl. tcnj.edu

Potential Electrophiles for Trapping the Organometallic Intermediate:

| Electrophile | Functional Group Introduced |

| Water (H₂O) | Hydrogen (des-bromo product) |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl group |

| Carbon dioxide (CO₂) | Carboxylic acid |

Reactivity of the Primary Aryl Amine Moiety in this compound

The primary aryl amine group is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Derivatization via Acylation and Alkylation

The primary amino group of this compound can readily undergo acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative. This is a common strategy to protect the amino group during subsequent synthetic steps or to introduce specific acyl groups to modulate the biological activity of the final compound. uomustansiriyah.edu.iq For example, Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Alkylation: The direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for polyalkylation. msu.edu However, under controlled conditions or through reductive amination, selective N-alkylation can be achieved. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aryl amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgmasterorganicchemistry.com This diazonium intermediate is highly versatile and can be transformed into a wide range of functional groups through various named reactions.

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgpku.edu.cn This provides a reliable method to introduce these functionalities onto the aromatic ring. wikipedia.org

Balz-Schiemann Reaction: This reaction is used to introduce a fluorine atom onto the aromatic ring by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. pku.edu.cnwikipedia.org

| Reaction | Reagents | Product Functional Group |

| Sandmeyer (Chlorination) | CuCl, HCl | Chloro |

| Sandmeyer (Bromination) | CuBr, HBr | Bromo |

| Sandmeyer (Cyanation) | CuCN, KCN | Cyano |

| Balz-Schiemann | 1. HBF₄ 2. Heat | Fluoro |

Cyclization Reactions for Heterocyclic Ring Formation

The primary amino group, in conjunction with the adjacent bromo substituent, can participate in cyclization reactions to form various heterocyclic ring systems. These reactions are crucial for the synthesis of many biologically active molecules. For instance, intramolecular cyclization can lead to the formation of fused heterocyclic systems. The specific type of heterocycle formed depends on the nature of the other reactant and the reaction conditions. For example, reactions with appropriate bifunctional reagents can lead to the formation of quinazolines, benzodiazepines, or other nitrogen-containing heterocycles. nih.govmdpi.com The synthesis of various N-heterocycles can be achieved through different cyclization strategies. organic-chemistry.org

Transformations Involving the N-ethylbenzamide Functionality

The N-ethylbenzamide functionality itself can be a site for chemical transformations, although it is generally more stable than the primary amine or the carbon-bromine bond.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-amino-4-bromobenzoic acid and ethylamine. This reaction is often used for the removal of the N-ethylbenzamide group if it is employed as a protecting group or if the corresponding carboxylic acid is the desired product.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pearson.com This transforms the N-ethylbenzamide into a secondary amine, specifically N-(3-amino-4-bromobenzyl)ethanamine.

Directed Ortho-Metalation: While the primary amine is a stronger directing group, the amide functionality can also direct ortho-lithiation under specific conditions, particularly if the primary amine is protected. This would lead to functionalization at the C-2 position of the benzene ring.

Functional Group Interconversions of the Amide Bond (e.g., Reduction to Amine)

The amide bond, while generally stable, can be converted into other functional groups through specific chemical reactions. A primary example is its reduction to an amine.

The reduction of amides to amines is a fundamental transformation that effectively converts a carbonyl group (C=O) into a methylene group (CH₂). libretexts.org This reaction is most commonly and efficiently achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org The process involves the nucleophilic addition of a hydride ion to the amide carbonyl carbon. This is followed by the expulsion of the oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. This iminium ion is then further reduced by another equivalent of LiAlH₄ to yield the final amine product. libretexts.org

Applying this to this compound, the reaction would yield N¹-(4-bromo-3-aminobenzyl)ethanamine. This transformation is specific to amides and does not typically occur with other carboxylic acid derivatives under these conditions. libretexts.org

Table 1: Typical Conditions for Amide Reduction

| Reagent | Solvent | Temperature | Product |

|---|

N-Alkylation and N-Acylation of the Amide Nitrogen

Directly modifying the amide nitrogen through alkylation or acylation is a challenging yet valuable transformation for creating more complex derivatives. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine nitrogen. uomustansiriyah.edu.iq Consequently, more forcing conditions or specific activation strategies are often required.

N-Alkylation: The N-alkylation of secondary amides generally requires a strong base to deprotonate the amide, generating a more nucleophilic amidate anion, which can then react with an alkyl halide. However, this can be complicated by competing O-alkylation. More modern methods have been developed to overcome these challenges. For instance, nickel-catalyzed "hydrogen borrowing" methodologies can achieve N-alkylation of amides using alcohols as alkylating agents. researchgate.net Another strategy involves the temporary conversion of the amide to a more reactive species, such as a carbamate, to facilitate alkylation under milder conditions. psu.edu

N-Acylation: N-acylation of the amide nitrogen to form an imide is also possible. This typically requires reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base and sometimes with heating. The resulting diacyl-substituted nitrogen (imide) can be a useful intermediate in multi-step syntheses.

Table 2: Representative Conditions for N-Alkylation and N-Acylation of Amides

| Transformation | Reagents | Conditions | Potential Product |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., DMF, THF) | 3-amino-4-bromo-N-alkyl-N-ethylbenzamide |

| N-Alkylation (cat.) | Alcohol (R-OH), Nickel Catalyst | High Temperature (e.g., 120-130°C) | 3-amino-4-bromo-N-alkyl-N-ethylbenzamide |

Reaction Pathway Elucidation and Kinetic Studies

Understanding the mechanisms and rates of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. While specific kinetic studies on this exact molecule are not widely published, general principles from related systems can be applied.

Mechanistic investigations often involve a combination of experimental and computational methods. For example, in studying the reactivity of substituted aromatic rings, Hammett plots can be constructed by measuring the reaction rates of a series of derivatives with different substituents. marquette.eduacs.org This analysis provides insight into the electronic effects of substituents on the transition state of the rate-determining step. For reactions at the amino or bromo positions of this compound, the electronic nature of the other groups on the ring would influence the reaction rate. For instance, the electron-donating amino group would activate the ring towards electrophilic attack, while the electron-withdrawing amide and bromo groups would have a deactivating effect. uomustansiriyah.edu.iq

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the most likely mechanism. marquette.edudntb.gov.ua Such studies can elucidate the stepwise process of a reaction, for example, the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling cycle at the C-Br bond. Kinetic studies, monitoring reactant and product concentrations over time, can help determine the reaction order and rate law, further clarifying the mechanism. marquette.edu

Strategic Applications of 3 Amino 4 Bromo N Ethylbenzamide As a Versatile Synthetic Building Block

Precursor for Diverse Heterocyclic Scaffolds

The ortho-bromoaniline moiety within 3-amino-4-bromo-N-ethylbenzamide is a well-established precursor for the synthesis of numerous nitrogen-containing heterocycles. The amino and bromo groups can participate in various cyclization reactions to form fused ring systems, which are prevalent in pharmaceuticals and functional materials.

Indoles: The synthesis of indoles often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. Palladium-catalyzed reactions are commonly employed for this purpose. For instance, N-vinyl or N-allyl-2-haloanilines can undergo intramolecular Heck cyclization to produce indoles. rsc.org Given its structure, this compound could potentially be modified at the amino group to introduce a suitable vinyl or allyl substituent, followed by an intramolecular cyclization to yield a functionalized indole (B1671886). The bromine atom at the 4-position of the benzamide (B126) could be retained for further diversification of the indole scaffold.

Quinolines: Quinolines, composed of a benzene ring fused to a pyridine (B92270) ring, are another class of heterocycles accessible from precursors similar to this compound. The Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. derpharmachemica.com While this compound is not a direct substrate for the Friedländer synthesis, its amino group could be a starting point for constructing the necessary precursors. More contemporary methods often involve metal-catalyzed cyclizations. For instance, 2-halobenzamides can react with various partners in the presence of a suitable catalyst to form quinazolinones, which are structurally related to quinolines. nih.gov

Imidazoles: The synthesis of benzimidazoles, which feature an imidazole (B134444) ring fused to a benzene ring, can be achieved from o-phenylenediamines. While this compound is not a diamine, its bromo and amino groups offer handles for introducing the necessary functionalities for imidazole ring formation. For instance, the bromine atom could be displaced by an amino group via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, followed by cyclization with a suitable one-carbon source to form the imidazole ring.

Table 1: Representative Syntheses of Nitrogen-Containing Heterocycles from Analogous Precursors

| Heterocycle | Starting Material (Analogue) | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference |

| Indole | N-allyl-2-bromoaniline | Intramolecular Heck Cyclization | Pd(OAc)₂ / PPh₃ | 3-Methylindole | 75 | rsc.org |

| Quinoline | 2-Aminobenzaldehyde and Acetone | Friedländer Annulation | 10 mol% I₂ | 2-Methylquinoline | 92 | derpharmachemica.com |

| Quinazolinone | 2-Bromobenzamide and Amine | Copper-Catalyzed Cyclization | CuI / L-proline | 2,3-Disubstituted Quinazolinone | 70-90 | researchgate.net |

This table presents examples of reactions with compounds structurally related to potential derivatives of this compound to illustrate plausible synthetic routes.

The strategic placement of the amino and bromo groups on the benzamide scaffold makes this compound a potential building block for more complex fused systems. The development of such systems is of great interest in materials science and medicinal chemistry. rsc.org

Component in the Assembly of Complex Molecular Architectures

Beyond simple heterocycles, this compound can be envisioned as a component in the synthesis of more intricate molecular structures, including those with defined three-dimensional shapes. The amide linkage provides a degree of conformational rigidity, while the reactive sites on the aromatic ring allow for the attachment of other molecular fragments.

For instance, the amino group can be acylated or alkylated, and the bromine atom can be used in cross-coupling reactions to link the benzamide core to other building blocks. This modular approach allows for the systematic construction of complex molecules with tailored properties. Research on related aminobenzamides has shown their utility in creating supramolecular assemblies through non-covalent interactions, a field where precise control over molecular shape and functionality is paramount.

Role in the Development of Advanced Catalysts and Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis. The structural features of this compound make it a potential scaffold for the design of novel ligands for transition metal catalysis. The amino group and the amide nitrogen can act as coordination sites for metal ions.

Modification of the core structure, for example, by introducing phosphine (B1218219) or other coordinating groups via reactions at the amino or bromo positions, could lead to the creation of bidentate or tridentate ligands. These ligands could then be complexed with various metals to generate catalysts for a range of organic transformations. The synthesis of chiral ligands from amino acid derivatives for asymmetric catalysis is a well-established field, and the amino group of this compound could serve as a point of attachment for chiral auxiliaries. ub.edu

Integration into Specialized Organic Materials

The unique electronic and structural properties of this compound suggest its potential for incorporation into specialized organic materials, such as conducting polymers and dyes.

Conducting Polymers: Conducting polymers are organic materials that possess electrical conductivity. encyclopedia.pubnih.gov The polymerization of aniline (B41778) and its derivatives is a common method for producing polyanilines, a major class of conducting polymers. The amino group of this compound could potentially participate in oxidative polymerization to form a polyaniline-like chain. The presence of the bromo and N-ethylamide substituents would modulate the electronic properties, solubility, and processability of the resulting polymer.

Dyes: Azo dyes, which contain the -N=N- functional group, are a significant class of industrial colorants. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. The amino group of this compound can be diazotized and coupled with various aromatic partners to produce a range of azo dyes. encyclopedia.pub The color of the resulting dye would be influenced by the substituents on the benzamide ring and the nature of the coupling partner.

Computational and Theoretical Investigations of 3 Amino 4 Bromo N Ethylbenzamide

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analyses are fundamental to understanding the intrinsic properties of a molecule. These methods calculate the electronic structure to derive information about geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com For 3-amino-4-bromo-N-ethylbenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to determine its most stable three-dimensional shape. mdpi.comnih.govresearchgate.net

Conformational Preferences: The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds (e.g., the bond between the benzene (B151609) ring and the amide group, and the N-ethyl bond). DFT calculations would systematically explore these rotational possibilities to identify the conformers with the lowest energy, which correspond to the most stable and abundant forms of the molecule.

Tautomerism: DFT can also be used to investigate the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton. By calculating the relative energies of potential tautomeric forms, researchers can predict which form is more stable under different conditions.

A hypothetical data table for conformational analysis would look like this:

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 90° | 1.8 |

| C (Global Minimum) | 180° | 0.0 |

Note: This data is illustrative and not based on actual calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

HOMO: Represents the outermost electrons and indicates the ability of a molecule to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized on the electron-rich amino group and the benzene ring.

LUMO: Represents the lowest energy site available to accept electrons, indicating a molecule's ability to act as an electron acceptor (electrophilicity). The LUMO might be distributed over the carbonyl group and the aromatic ring.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net

A representative data table for FMO analysis:

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative and not based on actual calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density of a molecule. wolfram.comnih.gov It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atom of the carbonyl group and the nitrogen of the amino group. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions would be expected around the hydrogen atoms of the amino group and the amide N-H. researchgate.net

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

For a proposed reaction involving this compound, computational methods can identify the transition state (TS)—the highest energy point along the reaction coordinate.

Transition State: The TS represents the "point of no return" in a reaction. Its geometry and energy determine the reaction's feasibility and rate.

Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state is the activation energy. A high energy barrier indicates a slow reaction, while a low barrier suggests a fast reaction. Calculations would provide a quantitative value for this barrier, typically in kcal/mol.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects.

Implicit Solvation Models (e.g., PCM): These models treat the solvent as a continuous medium with a specific dielectric constant, simulating how the solvent's polarity can stabilize or destabilize reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation to model specific interactions like hydrogen bonding between the solvent and the reacting molecule.

By performing calculations in both the gas phase and in various solvent models, chemists can predict how changing the solvent might alter the reaction's outcome or efficiency.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior at the molecular level, particularly its interactions with itself and with other molecules, such as solvents or biological macromolecules. These simulations are governed by a force field, which is a set of parameters that define the potential energy of the system based on the positions of its constituent particles.

The process of setting up an MD simulation for this compound would involve several key steps. First, a three-dimensional model of the molecule is generated. Then, this molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then subjected to an energy minimization process to remove any unfavorable contacts or geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, the production run of the simulation is performed, during which the trajectories of the atoms are recorded over a set period, often on the scale of nanoseconds to microseconds.

Analysis of these trajectories can reveal a wealth of information about the intermolecular interactions of this compound. Key interactions that can be studied include hydrogen bonds, halogen bonds, and van der Waals forces. For instance, the amino group (-NH2) and the amide group (-CONH-) are capable of forming hydrogen bonds, which are crucial in determining the molecule's solubility and its binding to other molecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.

By calculating the radial distribution functions between different atoms, it is possible to quantify the probability of finding one atom at a certain distance from another, providing a statistical picture of the local molecular environment. Furthermore, the binding free energy between this compound and a target protein or another molecule can be calculated, offering a prediction of their binding affinity.

A hypothetical summary of intermolecular interaction energies for this compound in a solvated environment, as would be determined from MD simulations, is presented in the table below.

| Interaction Type | Contributing Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | -NH2, -CONH- with solvent | -3 to -7 |

| Halogen Bonding | -Br with electronegative atoms | -1 to -5 |

| Van der Waals | Aromatic ring, ethyl group | -0.5 to -2 |

| Electrostatic | Partial charges on atoms | Variable |

Note: The data in this table is hypothetical and serves to illustrate the types of results that would be obtained from molecular dynamics simulations.

Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification, characterization, and structural elucidation of molecules like this compound. These predictions, when compared with experimental data, can validate the proposed structure and provide a deeper understanding of its electronic and vibrational properties.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The prediction of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, can be achieved through various computational methods. One of the most common approaches is based on Density Functional Theory (DFT). ias.ac.insci-hub.st In this method, the geometry of the molecule is first optimized to find its lowest energy conformation. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

More recently, machine learning models have emerged as a rapid and accurate alternative for predicting NMR chemical shifts. nih.gov These models are trained on large databases of experimentally determined chemical shifts and molecular structures, enabling them to learn the complex relationships between chemical environment and spectral output.

A comparison of hypothetical predicted ¹H NMR chemical shifts for this compound with potential experimental values is shown in the table below.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 | 7.65 |

| Aromatic CH | 7.1 - 7.4 | 7.28 |

| Aromatic CH | 6.8 - 7.1 | 6.95 |

| -NH2 | 4.5 - 5.5 | 5.12 |

| -NH- (amide) | 8.0 - 8.5 | 8.21 |

| -CH2- | 3.2 - 3.6 | 3.42 |

| -CH3 | 1.1 - 1.4 | 1.25 |

Note: The data in this table is for illustrative purposes and represents the type of output generated by NMR prediction software.

Vibrational Frequencies Prediction

The calculation begins with the optimization of the molecular geometry. Then, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the motion of the atoms for each vibration.

The predicted vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. This comparison can confirm the presence of key functional groups and provide evidence for specific conformations or intermolecular interactions, such as hydrogen bonding.

A table of selected hypothetical calculated vibrational frequencies for this compound is presented below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H stretch (amide) | -CONH- | 3350 |

| N-H stretch (amine) | -NH2 | 3400, 3300 |

| C=O stretch (amide) | -CONH- | 1650 |

| C-N stretch | Amide, Amine | 1250 |

| C-Br stretch | Aromatic-Br | 650 |

Note: The data in this table is hypothetical and intended to exemplify the output of vibrational frequency calculations.

Emerging Methodologies and Future Research Perspectives in 3 Amino 4 Bromo N Ethylbenzamide Chemistry

Photoredox and Electro-Organic Synthesis Applied to 3-amino-4-bromo-N-ethylbenzamide

Modern synthetic chemistry has increasingly embraced photoredox and electro-organic methods as powerful tools for bond formation, often under mild and environmentally benign conditions. rsc.org The application of these techniques to this compound could unlock novel reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a prominent strategy in organic synthesis due to its mild nature and high functional group compatibility. mdpi.com For aniline (B41778) derivatives, which share structural motifs with this compound, photoredox catalysis has been successfully employed for transformations such as trifluoromethylation and perfluoroalkylation. conicet.gov.ar These reactions often utilize iridium or ruthenium-based photocatalysts to generate radical intermediates that can then engage in C-H functionalization. mdpi.combeilstein-journals.org For instance, the trifluoromethylation of free anilines has been achieved using Togni's reagent in the presence of an iridium photocatalyst under blue light irradiation. conicet.gov.ar Similarly, perfluoroalkylation of aniline derivatives has been accomplished using perfluoroalkyl iodides and a photocatalyst like Rose Bengal or fac-Ir(ppy)₃. mdpi.comconicet.gov.ar

Applying these principles to this compound could enable direct C-H functionalization at positions ortho or para to the amino group, or potentially at the ethyl group of the amide, depending on the reaction conditions and the catalyst system employed. The inherent electronic properties of the substituted benzene (B151609) ring would play a crucial role in directing the regioselectivity of such radical-mediated reactions.

Electro-Organic Synthesis: Electro-organic synthesis offers an alternative, reagent-free method for generating reactive intermediates. rsc.orgresearchgate.net Electrochemical methods have been developed for the halogenation of aromatic compounds, which could be relevant for modifying the bromine substituent on the this compound core. researchgate.net For example, electrochemical oxidative C-H halogenation has been reported for 8-aminoquinoline (B160924) amides, utilizing common solvents as the halogen source. rsc.org Furthermore, electrochemical cascade reactions have been developed for the synthesis of halogenated N-aryl amides, proceeding through amide bond formation followed by electrocatalytic C-H chlorination. chemrxiv.orgresearchgate.net These approaches highlight the potential for electrosynthesis to mediate both the formation and further functionalization of benzamide (B126) structures.

The application of electro-organic synthesis to this compound could provide a sustainable route for its synthesis or for subsequent modifications, potentially avoiding the use of harsh reagents. ucl.ac.uk

Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of safety, scalability, and process control. Continuous flow chemistry and microreactor technology offer solutions to these challenges and are increasingly being adopted in the pharmaceutical and fine chemical industries. aurigeneservices.comasynt.comsioc-journal.cn

Continuous Flow Chemistry: Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.comasynt.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a controlled manner. nih.govasymchem.com For the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry has been successfully implemented for a variety of transformations, including amide bond formation, cross-coupling reactions, and hazardous reactions like nitration and ozonolysis. aurigeneservices.comasymchem.commdpi.com The synthesis of the energetic material 3-amino-4-amidoximinofurazan (AAOF) has been successfully demonstrated using a continuous-flow approach, highlighting the safety and efficiency gains of this technology for producing potentially hazardous compounds. rsc.org

Microreactor Technology: Microreactors, with their high surface-area-to-volume ratio, provide exceptional control over reaction conditions and are particularly well-suited for highly exothermic or rapid reactions. researchgate.netbeilstein-journals.org This technology allows for rapid process optimization and can be scaled up by "numbering-up" or running multiple microreactors in parallel. researchgate.net The use of microreactors has been shown to improve yields and product quality in various reactions, including bromination and nitration. researchgate.net

The synthesis of this compound, which involves the formation of an amide bond and potentially the introduction of a bromine atom, could be significantly optimized using continuous flow and microreactor technologies. These approaches would not only allow for a more controlled and scalable synthesis but could also enable the safe exploration of more hazardous reaction conditions that would be challenging in traditional batch reactors. flinders.edu.au

Catalyst Development for Enhanced Selectivity and Efficiency in this compound Transformations

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency. The development of novel catalysts tailored for specific transformations of this compound is a key area for future research.

The functionalization of the benzamide core can be achieved through various catalytic methods. For instance, the amino group can direct ortho-C-H functionalization, and the bromine atom can participate in cross-coupling reactions. The development of catalysts that can selectively target one of these reactive sites over the others is a significant challenge.

Recent advances in catalysis for C-H functionalization have seen the use of earth-abundant metals and photoredox catalysts to generate radicals under mild conditions. nih.gov For amide functionalization, molybdenum-based catalysts have been developed for the site-selective introduction of azoline groups into peptides and natural products. nih.gov In the realm of quinazolinone synthesis from 2-aminobenzamides, various organocatalysts, such as camphorsulfonic acid and diphenylphosphinic acid, have been employed. frontiersin.org

For transformations involving the bromine atom, palladium-catalyzed cross-coupling reactions are well-established. However, the development of more active and selective catalysts, potentially based on other transition metals or even metal-free systems, remains an active area of research. The atroposelective synthesis of axially chiral quinazolinones has been achieved using peptide catalysts for bromination and copper catalysts for C-O cross-coupling, demonstrating the potential for catalyst control over stereochemistry. mdpi.com

Future research in this area will likely focus on the design of catalysts that can achieve high regioselectivity and stereoselectivity in the functionalization of this compound. This could involve the development of novel ligands for transition metal catalysts or the exploration of new organocatalytic and biocatalytic approaches.

Exploration of Novel Functional Group Interconversions

The existing functional groups on this compound—the amino group, the bromo substituent, and the N-ethylamide—offer a platform for a wide range of functional group interconversions.

Amino Group Transformations: The primary amino group can be converted into a variety of other functionalities. For example, it can be diazotized and subsequently replaced with other groups, although this can sometimes lead to the formation of byproducts. google.com More modern approaches could involve direct conversion to other nitrogen-containing functional groups or participation in condensation reactions to form heterocyclic systems. The synthesis of quinazolinones from 2-aminobenzamides is a well-documented example of such a transformation. frontiersin.org

Bromo Group Transformations: The bromine atom is a versatile handle for functionalization, most commonly through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.

Amide Bond Transformations: While amide bonds are generally stable, recent research has focused on methods for their activation and functionalization. For example, strategies have been developed for the selective cleavage of the amide C-N bond, allowing for the introduction of new functionalities. rsc.org Additionally, the N-H bond of the secondary amide can be functionalized, or the entire amide group can be transformed into other functional groups like amines or thioamides. nih.gov

A summary of potential functional group interconversions is presented in the table below:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Primary Amino Group | Diazotization, followed by nucleophilic substitution | Various substituents (e.g., -OH, -CN, -X) |

| Primary Amino Group | Condensation with carbonyl compounds | Imines, enamines, heterocyclic rings |

| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Aryl, vinyl, alkyl, or other carbon-based groups |

| Bromo Group | Buchwald-Hartwig amination | Substituted amino groups |

| Amide Group | Reduction (e.g., with LiAlH₄) | Amine |

| Amide Group | Lawesson's reagent | Thioamide |

Design and Synthesis of Conformationally Constrained Analogs of this compound

Constraining the conformation of a molecule can have a profound impact on its biological activity and physical properties. By reducing the number of accessible conformations, it is possible to pre-organize a molecule for binding to a biological target, which can lead to increased potency and selectivity. nih.gov

For this compound, conformational constraint can be introduced in several ways. One approach is to incorporate the N-ethylamide into a ring system. For example, the ethyl group and the ortho position of the benzene ring could be linked to form a lactam. Alternatively, the aromatic ring and the amino group could be incorporated into a heterocyclic scaffold. The synthesis of indoline-containing benzamides is an example of this strategy. nih.gov

The design of conformationally constrained analogs often involves computational modeling to predict the effect of structural modifications on the molecule's shape and flexibility. These predictions can then guide the synthetic efforts. The synthesis of such analogs would likely involve multi-step sequences, potentially employing some of the advanced synthetic methodologies discussed in the preceding sections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-bromo-N-ethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via amide coupling reactions, such as the reaction of 3-amino-4-bromobenzoic acid derivatives with ethylamine in the presence of coupling agents (e.g., EDC/HOBt). Reaction conditions, including solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios, critically affect yield and purity. For example, controlled stepwise addition of reagents minimizes side reactions like bromine displacement. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C), IR, and mass spectrometry is essential. ¹H NMR can confirm the presence of the ethyl group (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and aromatic protons (δ ~6.5–8.0 ppm). IR spectroscopy identifies amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₁BrN₂O: calc. 242.01). X-ray crystallography, as demonstrated for analogous brominated benzamides, provides definitive structural confirmation .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Co-solvents like DMSO (≤10% v/v) or ethanol enhance aqueous solubility. For pH-dependent studies, buffered solutions (pH 7.4 PBS) with surfactants (e.g., Tween-80) improve dispersion. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability. Storage at RT in anhydrous conditions prevents hydrolysis of the amide bond .

Advanced Research Questions

Q. How should researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

- Methodological Answer : Target-specific assays (e.g., kinase or protease inhibition) require recombinant enzymes, substrate analogs, and fluorescence/colorimetric readouts. For example:

- Kinase Assay : Use ATP-competitive ELISA with a phospho-specific antibody.

- Protease Assay : Employ fluorogenic substrates (e.g., AMC-labeled peptides).

IC₅₀ values are calculated using dose-response curves (4-parameter logistic model). Negative controls (DMSO-only) and positive controls (known inhibitors) validate assay robustness. Data normalization to baseline activity reduces plate-to-plate variability .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry).

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses; MD simulations (GROMACS) assess stability.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify consensus trends .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient regions (bromine as a leaving group).

- Frontier Molecular Orbitals (FMOs) : Predict reactivity sites (LUMO localization on the benzene ring).

Solvent effects (PCM model) and nucleophile strength (e.g., amines vs. thiols) are incorporated to refine predictions. Experimental validation via HPLC monitors reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.